molecular formula C10H18N4S B2602119 1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine CAS No. 1881414-78-3

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine

Cat. No.: B2602119
CAS No.: 1881414-78-3
M. Wt: 226.34
InChI Key: AIXXXLMYRYNSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of 1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine typically involves the reaction of 2-amino-1,3-thiazole with a suitable piperidine derivative under controlled conditions. One common synthetic route includes the use of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives with enhanced biological activities.

Scientific Research Applications

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-methylpiperidin-4-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of a thiazole ring with a piperidine moiety, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXXXLMYRYNSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.